molecular formula C21H21N3O3S B11455290 7-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11455290
M. Wt: 395.5 g/mol
InChI Key: UDNWALFWOBTWJY-UHFFFAOYSA-N
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Description

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a thiazolopyridine core

Preparation Methods

The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with a hydroxyl group in the presence of a base.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agent.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    Thiazolopyridine Derivatives: These compounds share the thiazolopyridine core but differ in the substituents attached to the core.

    Benzyloxyphenyl Compounds: These compounds contain the benzyloxyphenyl group but may have different core structures.

    Methoxyphenyl Compounds: These compounds have the methoxyphenyl group but differ in other structural aspects.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H21N3O3S/c1-22-21-24-20-19(28-21)15(11-18(25)23-20)14-8-9-16(17(10-14)26-2)27-12-13-6-4-3-5-7-13/h3-10,15H,11-12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

UDNWALFWOBTWJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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